molecular formula C14H13FN6 B11088232 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(E)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(E)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B11088232
M. Wt: 284.29 g/mol
InChI Key: LHQLFMBOTVKPKP-CAOOACKPSA-N
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Description

N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]AMINE is a complex organic compound that features a pyrazole ring, a triazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]AMINE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving an azide and an alkyne in the presence of a copper catalyst (CuAAC reaction).

    Coupling of the Pyrazole and Triazole Rings: The pyrazole and triazole rings are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and triazole rings.

    Reduction: Reduction reactions can occur, especially at the imine linkage.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and triazole rings.

    Reduction: Reduced forms of the imine linkage.

    Substitution: Substituted derivatives at the fluorophenyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: It can be incorporated into polymers and other materials for enhanced properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its unique chemical structure.

    Electronics: Incorporation into organic electronic devices for improved performance.

Mechanism of Action

The mechanism of action of N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target. This can lead to inhibition or activation of the target, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]AMINE
  • **N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]AMINE

Uniqueness

The presence of the fluorophenyl group in N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]AMINE imparts unique electronic properties, making it distinct from its chloro- and bromo- counterparts. This can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C14H13FN6

Molecular Weight

284.29 g/mol

IUPAC Name

(E)-N-[3-(3,5-dimethylpyrazol-1-yl)-1,2,4-triazol-4-yl]-1-(2-fluorophenyl)methanimine

InChI

InChI=1S/C14H13FN6/c1-10-7-11(2)21(19-10)14-18-16-9-20(14)17-8-12-5-3-4-6-13(12)15/h3-9H,1-2H3/b17-8+

InChI Key

LHQLFMBOTVKPKP-CAOOACKPSA-N

Isomeric SMILES

CC1=CC(=NN1C2=NN=CN2/N=C/C3=CC=CC=C3F)C

Canonical SMILES

CC1=CC(=NN1C2=NN=CN2N=CC3=CC=CC=C3F)C

Origin of Product

United States

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